5-chloro-N-(3,4-dimethylphenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE: is a complex organic compound with a unique structure that includes a pyrimidine ring, a carboxamide group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction.
Formation of the Carboxamide Group: This can be done through an amidation reaction using an amine and a carboxylic acid derivative.
Introduction of the Sulfanyl Group: This step involves the use of thiol reagents under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its interactions with biological targets could lead to the development of new drugs.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The compound’s structure suggests it could act as an inhibitor or modulator of these targets, affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-CHLORO-N-(3,4-DIMETHYLPHENYL)PENTANAMIDE
- 5-CHLORO-N-(3,4-DIMETHYLPHENYL)HEXANAMIDE
Uniqueness
Compared to similar compounds, 5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE has a more complex structure, which may confer unique properties and potential applications. The presence of the pyrimidine ring and the sulfanyl group distinguishes it from simpler analogs, potentially enhancing its biological activity and versatility in chemical synthesis.
Properties
Molecular Formula |
C21H20ClN3OS |
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Molecular Weight |
397.9 g/mol |
IUPAC Name |
5-chloro-N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H20ClN3OS/c1-13-4-7-16(8-5-13)12-27-21-23-11-18(22)19(25-21)20(26)24-17-9-6-14(2)15(3)10-17/h4-11H,12H2,1-3H3,(H,24,26) |
InChI Key |
DPRFULBWOHLFAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC(=C(C=C3)C)C)Cl |
Origin of Product |
United States |
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